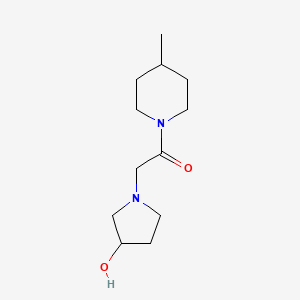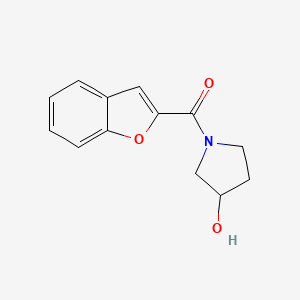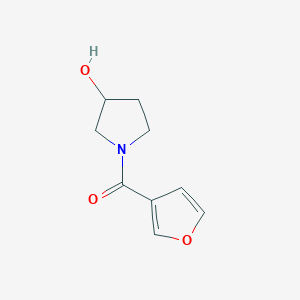
1-(Furan-3-carbonyl)pyrrolidin-3-ol
Übersicht
Beschreibung
The compound “1-(Furan-3-carbonyl)pyrrolidin-3-ol” contains a furan ring and a pyrrolidine ring. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The furan ring, being aromatic, contributes to the stability of the molecule.Chemical Reactions Analysis
Pyrrolidine rings are often involved in various chemical reactions due to their nitrogen atom and the possibility of functionalization . Furan rings can undergo reactions typical for aromatic systems, as well as reactions at the oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Furan-3-carbonyl)pyrrolidin-3-ol” would depend on the specific arrangement and substitution of its furan and pyrrolidine rings. Pyrrolidine derivatives are known for their diverse physicochemical parameters .Wissenschaftliche Forschungsanwendungen
Supramolecular Gelators and Drug Delivery Systems
1-(Furan-3-carbonyl)pyrrolidin-3-ol and its analogs have been explored in the synthesis of pyridine/pyridinium bisamides, which are new supramolecular gelators. These compounds have shown potential in cation binding and can form metallogels selectively with certain metal ions. Notably, a furan analogue forms a gel in the presence of Ag+ and Cu2+ ions, demonstrating the role of the heteroatom in modulating self-assembly behavior. These gels have potential applications in selective sensing of specific amino acids and glucose, as well as in the encapsulation and release of drugs like curcumin (Panja, Ghosh, & Ghosh, 2018).
Synthesis and Characterization of Derivatives
Furan and pyrrole-based derivatives have been synthesized and characterized, expanding the chemical understanding of these compounds. For instance, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) is a pyrrole chalcone derivative synthesized via aldol condensation. This compound's structure and electronic properties have been analyzed using various spectroscopic and computational methods, providing insights into its potential applications in synthesizing heterocyclic compounds like oxiranes, oxazoles, pyrazoles, and pyridines (Singh, Rawat, & Sahu, 2014).
Molecular Structure Analysis
Structural analysis of compounds containing 1-(Furan-3-carbonyl)pyrrolidin-3-ol derivatives reveals insights into their molecular conformations. For example, a study on 3‐Acetyl‐4‐furyl‐1‐methylspiro[pyrrolidine-2,2′‐indol]‐2′(3′H)‐one provides detailed information on the conformation of the central pyrrolidine ring and its interactions with adjacent structures, such as furan and oxindole systems. This analysis helps in understanding the molecular interactions and potential applications in various fields like materials science and drug design (Subbiahpandi et al., 2006).
Anti-AIDS Drug Synthesis
A key building block for HIV protease inhibitors, 1-({[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]carbonyl}oxy)pyrrolidine-2,5-dione, has been synthesized using a highly enantio- and diastereoselective cross aldol reaction. This synthesis method is important for developing anti-AIDS drugs, showcasing the potential of furan and pyrrolidine derivatives in pharmaceutical applications (Hayashi et al., 2016).
Wirkmechanismus
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is known to interact with various biological targets, but without specific studies on “1-(Furan-3-carbonyl)pyrrolidin-3-ol”, it’s difficult to identify its primary targets.
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets in various ways, such as binding to active sites or altering the conformation of target proteins .
Biochemical Pathways
Without specific information, it’s challenging to identify the exact biochemical pathways affected by “1-(Furan-3-carbonyl)pyrrolidin-3-ol”. Compounds with a pyrrolidine ring have been found to be involved in a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the body’s physiological conditions. Compounds with a pyrrolidine ring are generally well absorbed and distributed in the body .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
furan-3-yl-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-8-1-3-10(5-8)9(12)7-2-4-13-6-7/h2,4,6,8,11H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBPRAZCGVEXMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-3-carbonyl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



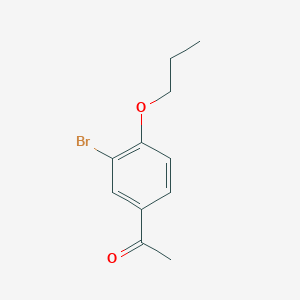
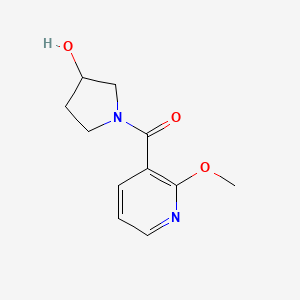
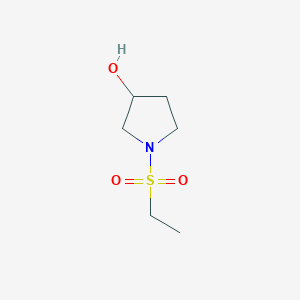


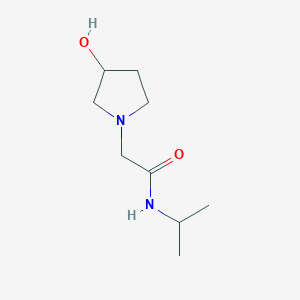
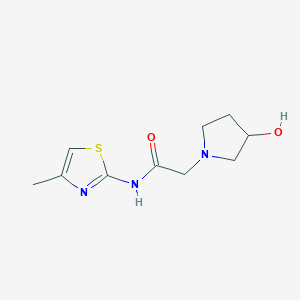
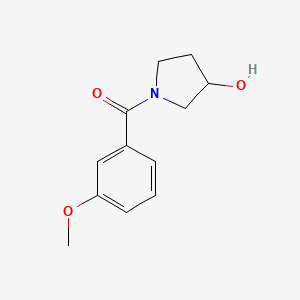
![1-[(Thiophen-3-yl)methyl]pyrrolidin-3-ol](/img/structure/B1468525.png)
